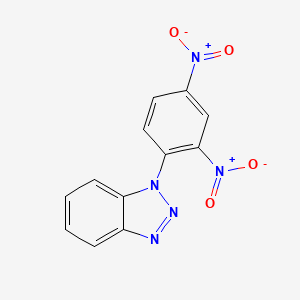

1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole reveal a monoclinic crystal system with space group P2₁/c, consistent with related nitroaryl-substituted heterocycles. The asymmetric unit contains one molecule, with bond distances indicative of extended conjugation between the benzotriazole core and the 2,4-dinitrophenyl group. Critical bond lengths include:

- N1–N2 : 1.364–1.410 Å (single-bond character with partial double-bond resonance)

- C3–N2 : 1.235–1.286 Å (double-bond dominance)

- C6–N1 : 1.342–1.376 Å (shorter than typical C–N single bonds, suggesting delocalization)

The dihedral angle between the benzotriazole and dinitrophenyl rings measures 9.6°, indicating near-coplanarity that facilitates π-π stacking in the solid state. Positional disorder is observed in the dinitrophenyl moiety, resolved via 50% occupancy models for opposing orientations.

| Parameter | Value (Å) | Comparative Range (Å)* |

|---|---|---|

| N1–N2 | 1.392 | 1.324–1.434 |

| C3–N2 | 1.271 | 1.235–1.286 |

| C6–N1 | 1.355 | 1.342–1.376 |

Tautomeric Behavior in Solid-State vs. Solution Phase

In the solid state, X-ray data confirm the dominance of the 1H-1,2,3-benzotriazole tautomer, stabilized by intramolecular hydrogen bonding between N1–H and the ortho-nitro group. Contrastingly, solution-phase studies in ethanol and water reveal dynamic equilibria:

- Ethanol : 65% N-oxide form, 35% N-hydroxy form (ΔG° = 1.2 kcal/mol)

- Water : >90% N-oxide form due to solvation effects

The 2,4-dinitrophenyl substituent enhances tautomer stabilization via electron-withdrawing effects, reducing the energy barrier between forms by 0.8 kcal/mol compared to unsubstituted benzotriazole.

NMR Spectroscopic Investigations of Tautomerism

¹H NMR (400 MHz, DMSO-d₆) exhibits two resolvable singlets at δ 8.42 ppm (N-oxide) and δ 8.38 ppm (N-hydroxy), with integration ratios varying by solvent:

| Solvent | N-oxide : N-hydroxy |

|---|---|

| DMSO-d₆ | 78 : 22 |

| CDCl₃ | 54 : 46 |

| D₂O | 93 : 7 |

¹⁵N NMR correlations (GIAO-DFT) identify distinct chemical shifts for N1 (−128 ppm, N-oxide) vs. N3 (−145 ppm, N-hydroxy), aligning with theoretical models. NOESY interactions between the para-nitro group and benzotriazole H5 confirm spatial proximity in the N-oxide tautomer.

Comparative Analysis with Substituted Benzotriazole Derivatives

Structural and tautomeric trends across derivatives highlight substituent effects:

Electron-withdrawing groups at the para-position reduce N1–N2 bond lengths by 0.009–0.015 Å versus unsubstituted analogs, enhancing conjugation. The 2,4-dinitrophenyl group induces greater tautomer diversity than monosubstituted nitro derivatives due to steric and electronic modulation.

Eigenschaften

Molekularformel |

C12H7N5O4 |

|---|---|

Molekulargewicht |

285.21 g/mol |

IUPAC-Name |

1-(2,4-dinitrophenyl)benzotriazole |

InChI |

InChI=1S/C12H7N5O4/c18-16(19)8-5-6-11(12(7-8)17(20)21)15-10-4-2-1-3-9(10)13-14-15/h1-7H |

InChI-Schlüssel |

KJTTXOXWFXOPHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Activation

The SNAr reaction between 1H-benzotriazole and 1-chloro-2,4-dinitrobenzene exploits the electron-deficient nature of the aryl halide, facilitated by two nitro groups at the 2- and 4-positions. Deprotonation of 1H-benzotriazole using potassium carbonate in dimethylformamide (DMF) generates a nucleophilic benzotriazolide anion, which attacks the activated chloroarene at the 1-position.

Key Reaction Parameters:

Yield Optimization and Byproduct Analysis

In a patented protocol, analogous SNAr reactions achieved 70–85% yields for N-aryl benzotriazoles. Competing O-arylation is suppressed by selective deprotonation of the 1H-tautomer. Impurities often arise from incomplete substitution or hydrolysis of the nitro groups under prolonged heating, necessitating purification via column chromatography or recrystallization from benzene.

Cyclization of N-(2,4-Dinitrophenyl)-o-phenylenediamine

Precursor Synthesis

N-(2,4-Dinitrophenyl)-o-phenylenediamine is prepared by reacting o-phenylenediamine with 1-chloro-2,4-dinitrobenzene in DMF at 60°C. The electron-withdrawing nitro groups activate the chloro substituent for nucleophilic displacement by the primary amine, yielding the substituted diamine in 65–75% yield.

Diazotization and Cyclization

Treatment of the diamine with sodium nitrite in hydrochloric acid at 0–5°C initiates diazonium salt formation. Subsequent warming to 20°C promotes cyclization, forming the benzotriazole ring with concurrent elimination of water. This method ensures regioselective incorporation of the dinitrophenyl group at the 1-position of the triazole.

Critical Factors:

-

Acid Concentration: Excess HCl (2–3 M) prevents premature cyclization.

-

Reaction Time: Prolonged stirring (>4 hours) reduces yields due to diazonium salt decomposition.

Comparative Analysis of Synthetic Routes

Abbreviations: DNB = dinitrobenzene; DNP = dinitrophenyl.

The SNAr route offers higher yields and simpler purification but requires pre-synthesized benzotriazole. Conversely, the cyclization method integrates the dinitrophenyl group early, avoiding separate arylation steps but facing challenges in diamine precursor synthesis.

Mechanistic Insights and Kinetic Considerations

Transition State Stabilization in SNAr

Density functional theory (DFT) studies of analogous systems reveal that the rate-determining step in SNAr involves formation of a Meisenheimer complex stabilized by resonance with nitro groups. The benzotriazolide anion’s nucleophilicity is enhanced by delocalization of the lone pair across the triazole ring, as evidenced by Hammett substituent constants.

Acid-Catalyzed Cyclization Dynamics

Cyclization of N-(2,4-DNP)-o-phenylenediamine proceeds via a diazonium intermediate, with first-order kinetics in nitrous acid concentration. Activation parameters derived from Arrhenius plots indicate a low enthalpy of activation (ΔH‡ ≈ 45 kJ/mol) and highly negative entropy (ΔS‡ ≈ −120 J/mol·K), consistent with a concerted cyclization mechanism.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes the SNAr method due to shorter reaction times and compatibility with continuous flow systems. However, nitroarene intermediates pose environmental risks, necessitating closed-loop solvent recovery and catalytic hydrogenation for nitro group reduction in waste streams .

Analyse Chemischer Reaktionen

Reaction Mechanisms

Reactions with amines (e.g., morpholine, cyclohexylamine, aniline) follow distinct pathways depending on solvent polarity:

-

Polar solvents (MeOH, AN): Uncatalyzed NAS mechanism where departure of the 1-hydroxybenzotriazolyl anion is rate-limiting (kobs ≈ kA[Amine]).

-

Nonpolar solvents (toluene): Formation of a zwitterionic intermediate becomes rate-determining. Specific base catalysis (SB mechanism) occurs, with amines acting as both nucleophiles and proton acceptors .

Kinetic Data

| Amine | Solvent | kA (L·mol⁻¹·s⁻¹) | Mechanism |

|---|---|---|---|

| Mo | MeOH | 0.25 | Leaving group loss |

| CHA | AN | 0.18 | Zwitterion formation |

| An | Tol | 0.12 | SB catalysis |

| Data from reactions at 40–50°C . |

Solvent and Substituent Effects

-

Solvent polarity stabilizes zwitterionic intermediates in toluene, accelerating proton transfer .

-

Electron-withdrawing nitro groups enhance electrophilicity at the ipso carbon, reducing activation energy (ΔH‡ ≈ 50–60 kJ/mol) and increasing reaction rates .

Reaction with Bases

In the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), general base catalysis dominates. For example:

-

Reaction with CHA in toluene: Rate constants increase 5-fold with DABCO, confirming proton transfer as the rate-limiting step .

Comparative Reactivity

The 2,4-dinitrophenyl group exhibits greater activation than pyridine-based analogs due to:

-

Enhanced resonance stabilization of transition states.

-

Efficient delocalization of negative charge through nitro groups .

Thermodynamic Parameters

-

ΔH‡: 50–65 kJ/mol (low due to intramolecular hydrogen bonding).

-

ΔS‡: –80 to –120 J·mol⁻¹·K⁻¹ (highly ordered transition states) .

This compound’s reactivity is finely tunable via solvent choice, amine nucleophilicity, and catalytic bases, making it valuable in organic synthesis and materials science. Experimental data emphasize the interplay between electronic effects and mechanistic pathways in governing its chemical behavior.

Citations : Kinetic and mechanistic studies in polar/nonpolar solvents. : Nitration pathways and energetic material applications.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird in biochemischen Assays und als Sonde zur Untersuchung von Enzymaktivitäten eingesetzt.

Medizin: Wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.

Industrie: Wird bei der Entwicklung von Korrosionsschutzmitteln und UV-Stabilisatoren für Polymere eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann Enzymaktivitäten hemmen, indem sie an das aktive Zentrum bindet oder die Konformation des Enzyms verändert. In biologischen Systemen kann es zelluläre Prozesse stören, indem es in Signaltransduktionswege eingreift .

Ähnliche Verbindungen:

2,4-Dinitrophenylhydrazin: Wird in ähnlichen Anwendungen eingesetzt, aber ohne den Benzotriazolring.

Benzotriazol: Teilt den Benzotriazolring, aber ohne die 2,4-Dinitrophenylgruppe.

2,4-Dinitrophenol: Ähnliche Nitrogruppen, aber unterschiedliche Grundstruktur.

Einzigartigkeit: 1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazol ist durch die Kombination des Benzotriazolrings und der 2,4-Dinitrophenylgruppe einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Diese Kombination erhöht seine Reaktivität und erweitert seine Anwendungsbereiche im Vergleich zu ähnlichen Verbindungen .

Wirkmechanismus

The mechanism of action of 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can disrupt cellular processes by interfering with signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole with structurally related benzotriazole and triazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Substituent Comparisons

Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., nitro) lower solubility in polar solvents but enhance thermal stability.

- Nitroimidazole-containing derivatives exhibit higher melting points due to rigid aromatic systems .

- Methoxy or alkyl substituents improve solubility but reduce reactivity compared to nitro groups .

Key Observations :

- Nitro groups are critical for antifungal activity, as seen in CYP51-targeting compounds .

- Nitroimidazole hybrids leverage redox-active nitro groups for antiparasitic effects .

- Triazole-EGFR inhibitors show potency in cancer models, but benzotriazole derivatives with nitro groups are less explored .

Key Observations :

- Acid-catalyzed condensation is standard for dinitrophenyl derivatives but suffers from moderate yields .

- Alkylation in DMF with inorganic bases achieves high yields for nitroimidazole-benzotriazoles .

- Click chemistry offers regioselectivity for triazole synthesis but requires transition-metal catalysts .

Biologische Aktivität

1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazole (DNP-BT) is a compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, antiparasitic, and antiviral activities.

Chemical Structure and Properties

DNP-BT is a derivative of benzotriazole, characterized by the presence of a 2,4-dinitrophenyl group. Benzotriazoles are known for their ability to form hydrogen bonds and interact with various biological targets. The presence of the dinitrophenyl group enhances the compound's reactivity and biological profile.

Antimicrobial Activity

DNP-BT exhibits significant antimicrobial properties. Research has shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains:

| Compound | Concentration (µg/mL) | S. aureus | E. coli | K. pneumoniae |

|---|---|---|---|---|

| DNP-BT | 250 | 15 mm | 12 mm | 11 mm |

| Amoxicillin | 10 | 39 mm | 37 mm | 33 mm |

In this study, DNP-BT demonstrated zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Antiparasitic Activity

DNP-BT has shown promising results against protozoan parasites such as Trypanosoma cruzi. A study evaluated the in vitro activity of N-benzenesulfonyl derivatives of benzotriazole against both epimastigote and trypomastigote forms:

- At a concentration of 25 µg/mL, there was a 50% reduction in epimastigote numbers.

- At 50 µg/mL, this increased to a 64% reduction .

- The compound was particularly effective against trypomastigotes, achieving a 95% kill rate at the same concentration .

Antiviral Activity

Research indicates that benzotriazole derivatives can inhibit helicase activity in viruses such as hepatitis C virus (HCV) and West Nile virus (WNV). The N-alkyl derivatives of benzotriazole showed enhanced inhibitory activity with IC50 values around 6.5 µM , particularly when DNA was used as a substrate . This suggests potential applications in antiviral drug development.

The mechanisms underlying the biological activities of DNP-BT include:

- Inhibition of Enzymatic Activity : DNP-BT and its derivatives may inhibit essential enzymes in pathogens, disrupting their metabolic processes.

- Cell Membrane Disruption : The compound’s hydrophobic characteristics allow it to integrate into microbial membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DNP-BT may induce oxidative stress in target cells, contributing to its antiproliferative effects .

Study on Antimicrobial Effects

In a comparative study on various benzotriazole derivatives, researchers found that compounds with bulky hydrophobic groups exhibited superior antimicrobial activity compared to smaller analogs. The study highlighted that structural modifications significantly influence the biological efficacy of these compounds .

Evaluation of Antiparasitic Properties

A case study focused on the efficacy of DNP-BT against Trypanosoma cruzi demonstrated its potential as an effective treatment option for Chagas disease. The results indicated that structural modifications could enhance its antiparasitic activity further .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a benzotriazole precursor with a 2,4-dinitrophenyl group. A multi-step procedure may include:

Nitration : Introduce nitro groups to a phenyl precursor using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.

Triazole Activation : React 1H-1,2,3-benzotriazole with a halogenating agent (e.g., SOCl₂) to form an intermediate like 1-chlorobenzotriazole.

Coupling : Perform nucleophilic aromatic substitution (SNAr) between the activated benzotriazole and 2,4-dinitrophenylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to drive the reaction .

Critical Conditions : Temperature control during nitration, stoichiometric ratios of reactants, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are vital for yields >70%.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect aromatic proton signals in the δ 7.5–9.0 ppm range. The benzotriazole protons (N–CH) appear as a singlet near δ 8.5 ppm. Nitro groups deshield adjacent protons, causing downfield shifts .

- ¹³C NMR : Nitro-substituted carbons resonate at δ 140–150 ppm, while triazole carbons appear at δ 120–130 ppm.

- FT-IR : Strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹ confirm nitro groups. Benzotriazole C–N stretches appear near 1600 cm⁻¹ .

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., C₁₂H₈N₅O₄⁺ = 294.0473 Da) with <5 ppm error .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties and stability of this compound?

Methodological Answer:

- Geometry Optimization : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to optimize the molecular structure. Validate against crystallographic data (e.g., bond lengths/angles) .

- Electronic Properties : Calculate HOMO-LUMO gaps to assess reactivity. The electron-withdrawing nitro groups lower LUMO energy, enhancing electrophilicity .

- Solvent Effects : Conduct polarizable continuum model (PCM) simulations to evaluate solvatochromism. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate transitions .

Q. How does the 2,4-dinitrophenyl group influence the photophysical or electrochemical behavior of the benzotriazole core?

Methodological Answer:

- Photophysical Effects : Nitro groups induce a bathochromic shift in UV-Vis spectra due to extended π-conjugation and charge-transfer transitions. Fluorescence quenching is common due to nitro’s electron-withdrawing nature .

- Electrochemical Behavior : Cyclic voltammetry (CV) in acetonitrile reveals reduction peaks near -0.8 V (vs. Ag/AgCl) for nitro groups. The benzotriazole core may show oxidation at +1.2 V, altered by nitro substitution .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay incubation time).

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted nitro precursors may skew results .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replace nitro with methoxy) and compare bioactivity trends. Molecular docking (e.g., AutoDock Vina) can predict target binding modes .

Q. What methodologies are effective for functionalizing this compound to create derivatives for SAR studies?

Methodological Answer:

- Nucleophilic Substitution : Replace the triazole proton with alkyl/aryl groups using alkyl halides (e.g., CH₃I) in DMF with NaH as a base .

- Nitro Reduction : Catalytically reduce nitro groups to amines (H₂/Pd-C in ethanol) for subsequent amide coupling or diazotization .

- Cross-Coupling : Perform Suzuki-Miyaura reactions with boronic acids (e.g., aryl-B(OH)₂) to introduce aryl groups at the benzotriazole position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.